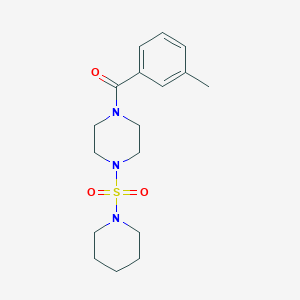

(4-(Piperidin-1-ylsulfonyl)piperazin-1-yl)(m-tolyl)methanone

Description

Properties

IUPAC Name |

(3-methylphenyl)-(4-piperidin-1-ylsulfonylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3S/c1-15-6-5-7-16(14-15)17(21)18-10-12-20(13-11-18)24(22,23)19-8-3-2-4-9-19/h5-7,14H,2-4,8-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCGYBZBRIRUEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)S(=O)(=O)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Piperidin-1-ylsulfonyl)piperazin-1-yl)(m-tolyl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Piperidine and Piperazine Rings: These can be synthesized through cyclization reactions involving appropriate precursors.

Sulfonylation: The piperidine ring can be sulfonylated using sulfonyl chlorides under basic conditions.

Coupling with m-Tolyl Group: The final step involves coupling the sulfonylated piperidine-piperazine intermediate with an m-tolyl group, possibly through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of such compounds would involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or piperazine rings.

Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially involving the sulfonyl or tolyl groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, sulfonyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (4-(Piperidin-1-ylsulfonyl)piperazin-1-yl)(m-tolyl)methanone exhibit promising anticancer properties. For instance, studies on TASIN analogs, which share structural similarities, have demonstrated activity against colon cancer cell lines. These studies emphasize structure-activity relationship (SAR) analyses to optimize potency and selectivity against cancer cells .

| Compound | Activity | IC50 Value | Reference |

|---|---|---|---|

| TASIN Analog | Antiproliferative | 4.8 nM | |

| TASIN Analog | Antiproliferative | 12 nM |

Inhibition of Tyrosinase

The compound has also been investigated for its potential as a tyrosinase inhibitor, which is crucial for treating hyperpigmentation disorders. For example, derivatives with piperazine moieties have shown competitive inhibition against tyrosinase from Agaricus bisporus, with some compounds exhibiting IC50 values significantly lower than traditional inhibitors like kojic acid .

| Compound | Activity | IC50 Value | Reference |

|---|---|---|---|

| Tyrosinase Inhibitor | Competitive Inhibition | 0.18 μM | |

| Kojic Acid | Reference Inhibitor | 17.76 μM |

ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are critical for its development as a therapeutic agent. Studies indicate favorable pharmacokinetic profiles for related compounds, including acceptable solubility and stability in biological systems .

Toxicological Assessments

Toxicological evaluations reveal that certain derivatives of this compound exhibit low cytotoxicity while retaining efficacy against target enzymes, making them suitable candidates for further development in clinical settings .

Case Studies and Experimental Findings

Several experimental studies have highlighted the effectiveness of this compound and its analogs:

Case Study: Anticancer Properties

In a study evaluating a series of TASIN analogs, compounds closely related to this compound were found to significantly reduce cell viability in colon cancer models, demonstrating the potential for these compounds in cancer therapy .

Case Study: Tyrosinase Inhibition

Another study focused on the design of tyrosinase inhibitors based on piperazine structures revealed that specific modifications could enhance inhibitory potency significantly while minimizing cytotoxic effects on healthy cells .

Mechanism of Action

The mechanism of action for (4-(Piperidin-1-ylsulfonyl)piperazin-1-yl)(m-tolyl)methanone would depend on its specific biological target. Generally, such compounds might interact with receptors or enzymes, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ in core rings, substituents, and functional groups, which significantly influence their physicochemical and biological properties. Key comparisons are summarized below:

Key Observations

Core Flexibility vs. Rigidity: The target compound’s piperazine-piperidine system introduces conformational rigidity compared to analogs with single-ring cores (e.g., (4-benzylpiperidin-1-yl)(m-tolyl)methanone ). This may enhance binding specificity to target proteins. MK47 (piperazine core with trifluoromethylphenyl) demonstrates how electron-withdrawing groups (CF₃) improve metabolic stability but reduce solubility compared to the sulfonyl group in the target compound .

Synthetic Accessibility :

- The target compound’s synthesis likely involves sulfonylation under mild conditions (e.g., CH₂Cl₂, Et₃N), similar to methods in .

- Analogs like MK47 require coupling reagents (HOBt/TBTU), which are costlier but offer higher yields (~82%) compared to nucleophilic substitutions .

Positional Isomerism: The o-tolyl substituent in (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone introduces steric hindrance near the ketone, unlike the m-tolyl group in the target compound, which may improve pharmacokinetics .

Biological Activity

(4-(Piperidin-1-ylsulfonyl)piperazin-1-yl)(m-tolyl)methanone, with the CAS number 825607-95-2, is a complex organic compound featuring a piperidine and piperazine ring system. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different biological targets, and potential therapeutic applications.

The molecular formula of this compound is C17H25N3O3S, with a molecular weight of approximately 351.46 g/mol. The structure includes a sulfonamide group, which is known for enhancing the pharmacological properties of compounds.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Modulation : Compounds with similar structures often exhibit activity as receptor modulators, influencing neurotransmission and potentially impacting conditions like anxiety and depression.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, such as Na+/K(+)-ATPase, which has been shown to be targeted by related compounds .

Antitumor Activity

Recent studies have demonstrated that derivatives of piperazine compounds can exhibit significant antitumor activity. For instance, a related study found that compounds similar to this compound inhibited the growth of various cancer cell lines, including glioma cells, by interfering with critical cellular pathways .

Table 1: In Vitro Antitumor Activity Comparison

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound A | 10 | Glioma |

| Related Compound B | 15 | Breast Cancer |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar piperazine derivatives have shown promising results against bacterial and fungal strains. The sulfonamide moiety is particularly effective in enhancing the antimicrobial properties of these compounds .

Table 2: Antimicrobial Efficacy

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Related Compound C | Escherichia coli | TBD |

Case Studies

Several case studies have investigated the efficacy and safety profile of compounds related to this compound:

- Study on Cancer Cell Lines : A study assessed the growth inhibitory effects on a panel of human cancer cell lines, revealing that certain modifications to the piperazine structure significantly enhanced antitumor activity .

- Antimicrobial Testing : Another investigation focused on the antimicrobial properties against clinically relevant pathogens, demonstrating effectiveness comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-(Piperidin-1-ylsulfonyl)piperazin-1-yl)(m-tolyl)methanone, and how can reaction yields be improved?

- Methodology :

- Step 1 : React m-tolyl carbonyl chloride with piperazine derivatives in dichloromethane (DCM) using N,N-diisopropylethylamine (DIEA) as a base, following protocols similar to benzoyl chloride coupling .

- Step 2 : Introduce the piperidin-1-ylsulfonyl group via sulfonylation under anhydrous conditions. Monitor intermediates via TLC and purify via flash chromatography or crystallization .

- Yield Optimization : Adjust stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to piperazine) and temperature (0–25°C) to minimize side reactions. Use inert atmosphere to prevent hydrolysis .

Q. How can the purity and structural identity of this compound be validated?

- Analytical Workflow :

- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

- Structural Confirmation :

- FT-IR : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonyl (S=O, ~1150–1250 cm⁻¹) groups .

- NMR : Assign aromatic protons (δ 7.0–7.5 ppm for m-tolyl), piperazine/piperidine CH2 signals (δ 2.4–3.8 ppm), and sulfonyl-linked protons .

- HRMS : Match observed m/z with theoretical molecular weight (C₁₇H₂₄N₃O₃S: ~362.15 g/mol) .

Q. What safety precautions are critical when handling this compound?

- Safety Protocol :

- PPE : Use nitrile gloves, lab coat, and safety goggles. Avoid inhalation; work in a fume hood .

- Storage : Store at –20°C in airtight containers under nitrogen. Incompatible with strong oxidizers .

- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse for 15 min and seek medical attention .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases or proteases)?

- In Silico Strategy :

- Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., PI3K or SARS-CoV-2 main protease) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze hydrogen bonds and hydrophobic contacts .

- SAR Insights : Modify the m-tolyl or sulfonyl groups to enhance binding; compare with analogues like GDC-0941 (PI3K inhibitor) .

Q. How do crystallographic data resolve contradictions in reported conformational properties?

- Crystallography Workflow :

- Data Collection : Use SHELXL for structure refinement. Collect high-resolution (<1.5 Å) X-ray data at synchrotron facilities .

- Ring Puckering Analysis : Apply Cremer-Pople parameters to quantify piperazine/pyrrolidine ring distortions .

- Validation : Cross-check with DFT-optimized geometries (B3LYP/6-31G* basis set) to identify discrepancies between experimental and theoretical models .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Process Chemistry :

- Byproduct Identification : Use LC-MS to detect sulfonamide dimerization or N-oxide impurities .

- Mitigation :

- Temperature Control : Maintain <25°C during sulfonylation to prevent exothermic side reactions.

- Catalysis : Add catalytic DMAP to accelerate coupling and reduce reaction time .

- Case Study : Compare with T-08 synthesis, where column chromatography (EtOAc/hexane) achieved 67% purity .

Data Analysis & Contradiction Resolution

Q. How to reconcile conflicting bioactivity data across different assay platforms?

- Troubleshooting Framework :

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and ATP concentrations (e.g., 10 µM for kinase assays) .

- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase inhibition) to calibrate IC50 values .

- Statistical Analysis : Apply ANOVA to compare inter-lab variability; discard outliers with Grubbs’ test (α = 0.05).

Q. Why do some CAS-registered derivatives lack published spectral data, and how can researchers address this gap?

- Root Cause : Commercial suppliers often omit synthetic details for proprietary compounds (e.g., Tiodazosin derivatives) .

- Solutions :

- In-House Characterization : Perform full spectroscopic profiling (NMR, HRMS) and deposit data in public repositories (e.g., PubChem).

- Collaboration : Partner with academic labs to validate structures via X-ray crystallography .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 362.15 g/mol | Calc. |

| Synthetic Yield (Optimized) | 67–72% | |

| HPLC Purity | >95% (ACN/H2O, 70:30) | |

| Predicted LogP | 2.8 (Schrödinger QikProp) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.